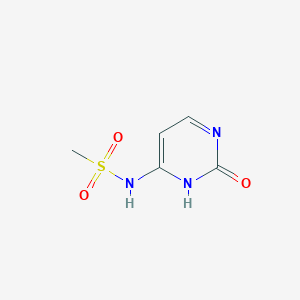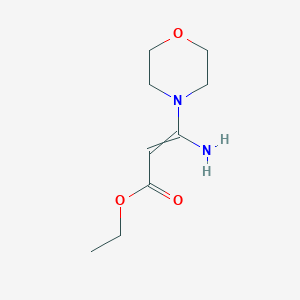
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of naphthalene sulfonamides This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a sulfanyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethylamine and a thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of protein interactions and enzyme activities.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide.
Dansyl chloride: Another naphthalene sulfonamide used as a fluorescent labeling reagent.
Naphthalene-1-sulfonamide: A simpler analog with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
112160-88-0 |
|---|---|
Molecular Formula |
C14H18N2O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S2/c1-4-16(19)20(17,18)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10,19H,4H2,1-3H3 |
InChI Key |
BQFCRAZMLGZNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(S)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


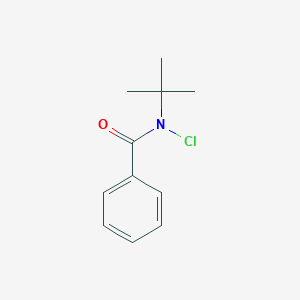
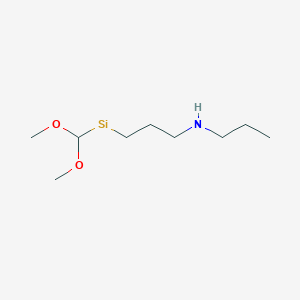
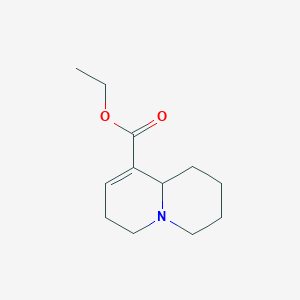
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
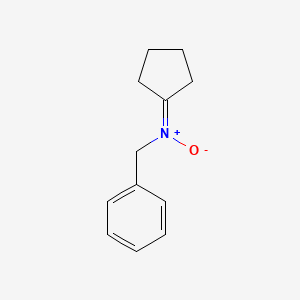
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
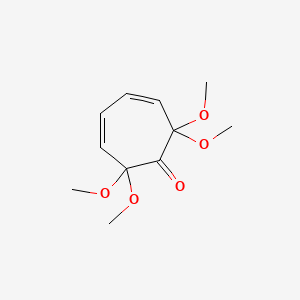
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
